ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EHMPC, is a piperidine derivative that has been synthesized and extensively studied for its potential pharmacological properties. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Scientific Research Applications
Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied for its potential pharmacological properties in various scientific research applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been shown to have antitumor effects in cancer cell lines, making it a potential candidate for cancer therapy.
Mechanism of Action
The exact mechanism of action of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and pain. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and nitric oxide, in animal models of inflammation. Additionally, this compound has been found to reduce the levels of tumor markers, such as vascular endothelial growth factor (VEGF), in cancer cell lines. These effects suggest that this compound may have potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Advantages and Limitations for Lab Experiments
Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been found to be stable under various conditions, making it suitable for use in various experimental settings. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may limit its potential applications in certain experimental settings.
Future Directions
There are several future directions for the study of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is to further investigate its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Additionally, future studies could focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Furthermore, studies could investigate the potential side effects and toxicity of this compound in animal models and humans. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesis Methods
Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with ethyl 4-piperidinecarboxylate in the presence of a base catalyst to form a Schiff base intermediate. This intermediate is then reacted with 2-phenoxyethyl chloride in the presence of a base catalyst to form the final product, this compound.
properties
IUPAC Name |
ethyl 1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO5/c1-3-29-23(27)24(13-16-30-20-7-5-4-6-8-20)11-14-25(15-12-24)18-19-9-10-22(28-2)21(26)17-19/h4-10,17,26H,3,11-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTKCDIXTXILJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)OC)O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.